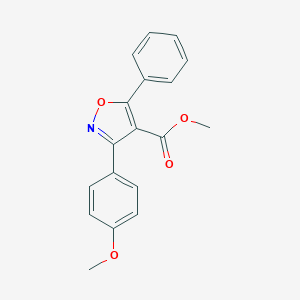

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Synthesis of Pyrrolidine Derivatives : One synthesis approach involves the reaction of gamma-amino alkenes with aryl bromides, leading to the formation of N-aryl-2-benzyl pyrrolidine derivatives. This process demonstrates good yields and diastereoselectivity, and it can be achieved in a one-pot process via modification of the palladium catalyst (Yang, Ney, & Wolfe, 2005).

Molecular Structure Analysis

- X-Ray Diffraction Studies : Structural investigation of similar molecular complexes, such as 2-amino-1H-benzimidazolium derivatives, provides insights into the molecular arrangement and density of related compounds. These studies utilize techniques like single crystal X-ray diffraction and NMR spectral analyses (Fathima, Sathiyendran, & Anitha, 2018).

Chemical Reactions and Properties

- Cyclization Reactions : The compound has been involved in iodine-catalyzed cyclization reactions, leading to the synthesis of pyrrole-2-carboxylate derivatives. Such reactions are significant for the diversity they introduce in the structural modification of pyrrolidine derivatives (Wang, Su, Wang, & Luo, 2020).

- Benzylation Reactions : The compound's pyridine ring has been subjected to electrophilic benzylation, revealing insights into the mechanisms and final products of such reactions (Kowalski, 1993).

Physical Properties Analysis

- Crystalline Structure and Density : The physical properties of related compounds like 2-amino-1H-benzimidazolium derivatives, including their crystalline structure and density, provide a comparative basis for understanding the physical characteristics of benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (Fathima, Sathiyendran, & Anitha, 2018).

Chemical Properties Analysis

- Oxidation Reactions : Oxidation reactions of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin have been studied, which might be relevant for understanding the oxidation behavior of benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (Ito, Umezawa, & Higuchi, 2005).

Aplicaciones Científicas De Investigación

Overview of Pyrrolidine in Drug Discovery

Pyrrolidine, a core structure related to Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, is widely recognized in medicinal chemistry for its utility in the development of treatments for various human diseases. The interest in pyrrolidine and its derivatives stems from their ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and offer increased three-dimensional coverage, a phenomenon known as "pseudorotation." This review delves into the bioactive molecules characterized by the pyrrolidine ring, highlighting their target selectivity and discussing the influence of steric factors on biological activity, including structure-activity relationships (SARs). The review categorizes the discussion based on synthetic strategies used, either through ring construction from different precursors or functionalization of preformed pyrrolidine rings, such as proline derivatives. It emphasizes the significance of stereogenicity in pyrrolidine rings and how different stereoisomers and spatial orientations of substituents can lead to varied biological profiles in drug candidates, underscoring the importance of this scaffold in medicinal chemistry (Li Petri et al., 2021).

Proline and Pyrrolidine-5-carboxylate in Plant Defense

Pyrroline-5-carboxylate (P5C), related to the pyrrolidine ring structure, plays a critical role in the metabolism of proline in plants, especially during pathogen infection and abiotic stress. Recent studies indicate that P5C metabolism is tightly regulated in plants, with significant implications for plant defense mechanisms against invading pathogens. Research suggests that P5C synthesized in mitochondria contributes to both resistance gene-mediated and non-host resistance against pathogens. The defense response involving P5C synthesis in mitochondria is linked to the salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death. This review critically analyzes the role of P5C and its metabolism in plant defense, outlining the pathways for regulation of P5C levels in plant cells, particularly in mitochondria, during pathogen infection. It provides new insights into the differential role of proline-P5C metabolism in plants exposed to pathogen infection, highlighting the importance of this metabolic pathway in plant biology and defense mechanisms (Qamar et al., 2015).

Propiedades

IUPAC Name |

benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONODQZLASNRARN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558401 |

Source

|

| Record name | Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | |

CAS RN |

119020-00-7 |

Source

|

| Record name | Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)